Benzyl N-(3-chloro-2-fluorophenyl)carbamate
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Overview
Description
Benzyl N-(3-chloro-2-fluorophenyl)carbamate is a chemical compound with the molecular formula C14H11ClFNO2. It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further substituted with a 3-chloro-2-fluorophenyl group. This compound is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-(3-chloro-2-fluorophenyl)carbamate typically involves the reaction of benzyl chloroformate with 3-chloro-2-fluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Benzyl N-(3-chloro-2-fluorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile, products can include various substituted phenyl derivatives.
Hydrolysis: The major products are 3-chloro-2-fluoroaniline and benzyl alcohol.
Scientific Research Applications
Benzyl N-(3-chloro-2-fluorophenyl)carbamate has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of Benzyl N-(3-chloro-2-fluorophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is particularly relevant in the study of enzyme inhibitors and their potential therapeutic applications .
Comparison with Similar Compounds
- Benzyl N-(3-chloro-4-fluorophenyl)carbamate
- Benzyl N-(3-chloro-2-methylphenyl)carbamate
Comparison: Benzyl N-(3-chloro-2-fluorophenyl)carbamate is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This positioning influences its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
benzyl N-(3-chloro-2-fluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO2/c15-11-7-4-8-12(13(11)16)17-14(18)19-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAMYFJHJPBNHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C(=CC=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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